N'-[(E)-furan-2-ylmethylidene]-4-(octyloxy)benzohydrazide
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Overview
Description
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-4-(OCTYLOXY)BENZOHYDRAZIDE is a hydrazide derivative that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a furan ring, a benzohydrazide moiety, and an octyloxy substituent, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-4-(OCTYLOXY)BENZOHYDRAZIDE typically involves the condensation of furan-2-carbaldehyde with 4-(octyloxy)benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-4-(OCTYLOXY)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzohydrazide derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-4-(OCTYLOXY)BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of functionalized materials and polymers.
Mechanism of Action
The mechanism of action of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-4-(OCTYLOXY)BENZOHYDRAZIDE involves its interaction with molecular targets through its hydrazide and furan moieties. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE: Similar structure but with a hydroxy group instead of an octyloxy group.
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE: Contains a methoxy group instead of an octyloxy group.
Uniqueness
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-4-(OCTYLOXY)BENZOHYDRAZIDE is unique due to its octyloxy substituent, which imparts distinct hydrophobic properties and influences its reactivity and interaction with biological molecules. This makes it a valuable compound for developing new materials and exploring novel biological activities.
Properties
Molecular Formula |
C20H26N2O3 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-4-octoxybenzamide |
InChI |
InChI=1S/C20H26N2O3/c1-2-3-4-5-6-7-14-24-18-12-10-17(11-13-18)20(23)22-21-16-19-9-8-15-25-19/h8-13,15-16H,2-7,14H2,1H3,(H,22,23)/b21-16+ |
InChI Key |
QMVRLWZVERPSJZ-LTGZKZEYSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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